Welcome to the BenchChem Online Store!
molecular formula C27H25F3N6O3 B8406308 Piperazine, 1-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- CAS No. 72141-49-2

Piperazine, 1-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)-

Cat. No. B8406308
M. Wt: 538.5 g/mol
InChI Key: JSACXAZQIWVVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04167567

Procedure details

A mixture of 3.70 g (0.00924 mol) of 4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine, 1.61 g (0.00924 mol) of 6-chloro-2,4-dimethoxypyrimidine, 1.29 ml (0.00924 mol) of triethylamine and 125 ml of ethylene glycol is heated at 100° C. for 6 hours. After cooling, the precipitated solid is collected on a sintered glass funnel and dried in the air over the weekend. The solid is chromatographed on silica gel, eluting with 6% methanol/methylene chloride, to give 2.15 g (43%) of 1-(2,6-dimethoxy-4-pyrimidinyl)-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine of melting point 260°-262° C., after crystallization from methanol/methylene chloride.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:29])([F:28])[C:3]1[CH:12]=[C:11]2[C:6]([C:7]([NH:13][C:14]3[CH:27]=[CH:26][C:17]([C:18]([N:20]4[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]4)=[O:19])=[CH:16][CH:15]=3)=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.Cl[C:31]1[N:36]=[C:35]([O:37][CH3:38])[N:34]=[C:33]([O:39][CH3:40])[CH:32]=1.C(N(CC)CC)C>C(O)CO>[CH3:38][O:37][C:35]1[N:36]=[C:31]([N:23]2[CH2:24][CH2:25][N:20]([C:18](=[O:19])[C:17]3[CH:26]=[CH:27][C:14]([NH:13][C:7]4[C:6]5[C:11](=[CH:12][C:3]([C:2]([F:1])([F:28])[F:29])=[CH:4][CH:5]=5)[N:10]=[CH:9][CH:8]=4)=[CH:15][CH:16]=3)[CH2:21][CH2:22]2)[CH:32]=[C:33]([O:39][CH3:40])[N:34]=1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
FC(C1=CC=C2C(=CC=NC2=C1)NC1=CC=C(C(=O)N2CCNCC2)C=C1)(F)F
Name
Quantity
1.61 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)OC)OC
Name
Quantity
1.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitated solid is collected on a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
dried in the air over the weekend
CUSTOM
Type
CUSTOM
Details
The solid is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 6% methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC(=N1)N1CCN(CC1)C(C1=CC=C(C=C1)NC1=CC=NC2=CC(=CC=C12)C(F)(F)F)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.